4-methylbenzenediazonium;sulfate
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Overview
Description
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest due to its reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline. The process includes the following steps:
Dissolution of 4-methylaniline: in a suitable acid, such as hydrochloric acid or sulfuric acid.
Cooling the solution: to 0-5°C.
Addition of sodium nitrite: solution to the cooled mixture, resulting in the formation of the diazonium salt.
Industrial Production Methods: In industrial settings, the preparation of diazonium salts is scaled up by using continuous flow reactors to maintain precise temperature control and efficient mixing. The use of sulfuric acid is preferred for its ability to form stable diazonium salts.
Chemical Reactions Analysis
Types of Reactions: 4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyanide through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Copper(I) salts: (e.g., CuCl, CuBr) for Sandmeyer reactions.
Potassium iodide: for iodination.
Phenols and aromatic amines: for azo coupling reactions.
Major Products:
Aryl halides: (e.g., 4-methylchlorobenzene) from substitution reactions.
Azo compounds: (e.g., 4-methylazobenzene) from coupling reactions.
Scientific Research Applications
4-(Methyl)benzenediazonium sulfate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo:
Electrophilic substitution: reactions where the diazonium group is replaced by nucleophiles.
Radical formation: in the presence of copper(I) catalysts, leading to the formation of aryl radicals and subsequent substitution.
Comparison with Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium sulfate
- 4-Chlorobenzenediazonium tetrafluoroborate
Comparison: 4-(Methyl)benzenediazonium sulfate is unique due to the presence of a methyl group, which influences its reactivity and stability. Compared to benzenediazonium chloride, it is more stable and less prone to explosive decomposition. The methyl group also makes it more electron-donating, affecting the rate and outcome of its reactions .
Properties
CAS No. |
38258-26-3 |
---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/2C7H7N2.H2O4S/c2*1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2*2-5H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
YSKQIPZRICRDLA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N.CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
Related CAS |
57573-52-1 (Parent) |
Origin of Product |
United States |
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